1-[(Pyridin-2-yloxy)methyl]-1H-1,2,3-benzotriazole
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Overview
Description
1-[(Pyridin-2-yloxy)methyl]-1H-1,2,3-benzotriazole is a heterocyclic compound that combines the structural features of pyridine, benzotriazole, and an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Pyridin-2-yloxy)methyl]-1H-1,2,3-benzotriazole typically involves the reaction of 2-hydroxymethylpyridine with 1H-1,2,3-benzotriazole in the presence of a suitable base. The reaction is often carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The base, commonly potassium carbonate (K2CO3) or sodium hydride (NaH), facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods: For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-[(Pyridin-2-yloxy)methyl]-1H-1,2,3-benzotriazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may yield reduced forms of the compound.
Substitution: The benzotriazole ring can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace one of the hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-[(Pyridin-2-yloxy)methyl]-1H-1,2,3-benzotriazole has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in disease pathways.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 1-[(Pyridin-2-yloxy)methyl]-1H-1,2,3-benzotriazole exerts its effects often involves interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thereby inhibiting enzyme activity. The pathways involved can vary depending on the specific application, but common targets include kinases and other regulatory proteins.
Comparison with Similar Compounds
- 1-[(Pyridin-3-yloxy)methyl]-1H-1,2,3-benzotriazole
- 1-[(Pyridin-4-yloxy)methyl]-1H-1,2,3-benzotriazole
- **1-[(Pyridin-2-yloxy)methyl]-1H-1,2,3-tr
Properties
IUPAC Name |
1-(pyridin-2-yloxymethyl)benzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O/c1-2-6-11-10(5-1)14-15-16(11)9-17-12-7-3-4-8-13-12/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWHNWLMHYCFLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2COC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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